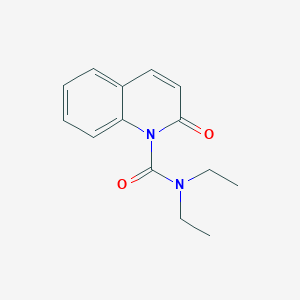
1(2H)-Quinolinecarboxamide, N,N-diethyl-2-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-2-oxoquinoline-1(2H)-carboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-oxoquinoline-1(2H)-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with quinoline or its derivatives.
Reaction with Diethylamine: Quinoline is reacted with diethylamine under controlled conditions to introduce the diethylamino group.
Oxidation: The resulting intermediate is then oxidized to form the 2-oxoquinoline structure.
Carboxylation: Finally, the compound is carboxylated to introduce the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar steps but optimized for efficiency and yield. This may include the use of catalysts, high-pressure reactors, and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-oxoquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the quinoline ring or the diethylamino group.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce hydroxyquinolines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-oxoquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound’s effects are mediated through pathways that regulate cellular processes such as apoptosis, cell proliferation, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Oxoquinoline: Lacks the diethylamino and carboxamide groups.
N,N-Diethylquinoline: Lacks the oxo and carboxamide groups.
Uniqueness
N,N-Diethyl-2-oxoquinoline-1(2H)-carboxamide is unique due to the presence of both the diethylamino and carboxamide groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
Properties
CAS No. |
807624-92-6 |
|---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
N,N-diethyl-2-oxoquinoline-1-carboxamide |
InChI |
InChI=1S/C14H16N2O2/c1-3-15(4-2)14(18)16-12-8-6-5-7-11(12)9-10-13(16)17/h5-10H,3-4H2,1-2H3 |
InChI Key |
DZWNFSOVYGGVIU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)N1C(=O)C=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


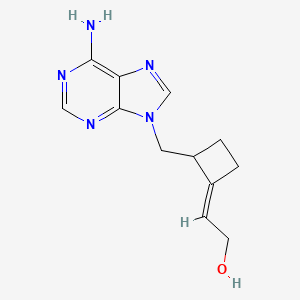
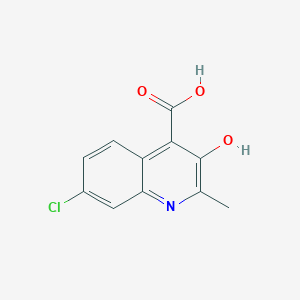


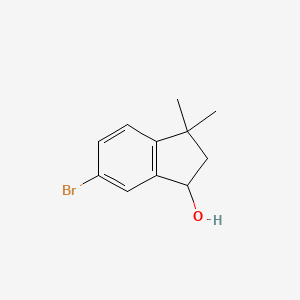
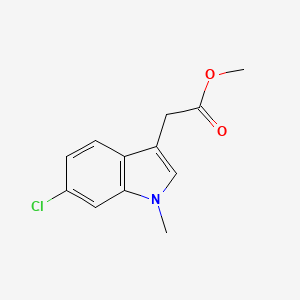

![Ethyl 2-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11869558.png)

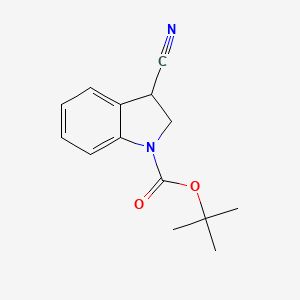

![6-Methoxy-3-phenyl-3H-imidazo[4,5-B]pyridin-5-OL](/img/structure/B11869574.png)
![2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B11869579.png)

